3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea
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Overview
Description
3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-fluoroaniline+4-chlorophenyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(4-chlorophenyl)thiourea
- 3-(4-fluorophenyl)-1-(4-chlorophenyl)thiourea
- 3-(3-chloro-4-fluorophenyl)-1-phenylthiourea
Uniqueness
3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. This dual substitution can significantly influence its chemical reactivity, biological activity, and overall properties compared to similar compounds with only one type of substituent.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHOZNZKIQAJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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